Triisopropylmethoxysilane

Organic Synthesis Protecting Groups Chemoselectivity

Triisopropylmethoxysilane (C₁₀H₂₄OSi) is an alkoxysilane silylating agent characterized by its sterically demanding triisopropylsilyl (TIPS) group covalently bound to a single methoxy leaving group. This bulky silyl group provides exceptional hydrolytic stability and distinct selectivity in reactions.

Molecular Formula C10H24OSi
Molecular Weight 188.38 g/mol
CAS No. 33974-42-4
Cat. No. B1606153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylmethoxysilane
CAS33974-42-4
Molecular FormulaC10H24OSi
Molecular Weight188.38 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC
InChIInChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3
InChIKeyYKFVVAUPACHDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylmethoxysilane (CAS 33974-42-4) for Organic Synthesis: Sterically Hindered Silylating Agent Selection


Triisopropylmethoxysilane (C₁₀H₂₄OSi) is an alkoxysilane silylating agent characterized by its sterically demanding triisopropylsilyl (TIPS) group covalently bound to a single methoxy leaving group [1]. This bulky silyl group provides exceptional hydrolytic stability and distinct selectivity in reactions. Its primary industrial and research utility lies in the installation of the TIPS protecting group for alcohols [2], and its application as an external electron donor to control stereoselectivity in Ziegler-Natta propylene polymerization catalysts [3].

Triisopropylmethoxysilane vs. Generic Alkoxysilanes: Why Steric Bulk Prevents Substitution


Generic substitution of Triisopropylmethoxysilane with less sterically hindered alkoxysilanes (e.g., trimethylmethoxysilane or triethylmethoxysilane) is not viable due to fundamentally divergent reaction kinetics, selectivity, and hydrolytic stability. The three isopropyl groups on the silicon atom create an exceptionally sterically shielded environment [1]. This directly dictates a markedly reduced rate of nucleophilic attack compared to smaller silylating agents (e.g., TMS-Cl or TBDMS-Cl), which translates into high chemoselectivity for primary hydroxyls over secondary hydroxyls [2]. Furthermore, the hydrolytic stability of the resulting silyl ether is directly proportional to the steric bulk of the silyl group; using a smaller analog would result in premature deprotection and loss of functional group integrity during multi-step synthetic sequences [3].

Quantitative Differentiation of Triisopropylmethoxysilane in Synthesis and Catalysis


Triisopropylmethoxysilane for Selective Hydroxyl Protection: Quantitative TIPS vs. TBDMS Selectivity Data

Triisopropylmethoxysilane is employed to install the TIPS group, which exhibits significantly higher primary vs. secondary hydroxyl silylation selectivity compared to TBDMS-Cl. While TBDMS-Cl shows a modest primary/secondary selectivity of approximately 5:1, TIPS-Cl (and by extension TIPS-OMe) demonstrates a vastly enhanced selectivity of >100:1, enabling nearly exclusive protection of primary alcohols in polyol systems [1]. The reagent's steric bulk slows the rate of nucleophilic attack on silicon relative to TMS or TBDMS analogs, making Si sensitive to steric demands and rendering TIPS-based reagents selective for primary OH in the presence of secondary OH [1].

Organic Synthesis Protecting Groups Chemoselectivity

Superior Hydrolytic Stability: TIPS Ethers vs. TBDMS Ethers in Acidic and Basic Media

Silyl ethers formed using Triisopropylmethoxysilane (TIPS ethers) exhibit significantly higher resistance to hydrolysis compared to the more labile TBDMS ethers under both acidic and basic conditions. The established order of hydrolytic lability under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, while under basic conditions, the order is TMS > TES > TBDMS ≈ TBDPS > TIPS [1]. This positions TIPS ethers as substantially more stable than TBDMS ethers and, in basic media, more stable than even TBDPS ethers.

Silyl Ether Stability Hydrolysis Resistance Multi-step Synthesis

Enhanced Orthogonal Deprotection Selectivity: Quantitative TIPS vs. TBDMS Discrimination with TBAF

While both TIPS and TBDMS ethers are cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF), specific conditions enable high selectivity for TBDMS cleavage in the presence of a TIPS ether. Using controlled TBAF conditions, a TBDMS ether was deprotected with 81% selectivity while leaving the corresponding TIPS ether intact [1]. This quantitative discrimination is critical for orthogonal protecting group strategies in complex molecule synthesis.

Orthogonal Deprotection Tetrabutylammonium Fluoride Silyl Ether Cleavage

Ziegler-Natta Propylene Polymerization: Impact of Methoxysilane Donor Structure on Polypropylene Isotacticity

In MgCl₂-supported Ziegler-Natta propylene polymerization, the use of an alkoxysilane external electron donor is essential to achieve high polymer stereoregularity. The nature of the alkyl groups (R) in methoxysilanes RnSi(OCH₃)₍₄₋n₎ directly influences both the kinetic parameters of the polymerization centers and their level of stereocontrol [1]. Without an external donor, isotacticity is typically only ~66%, but the addition of specific methoxysilane donors significantly increases isotacticity to the range of 92-98% [2].

Ziegler-Natta Catalysis External Electron Donor Polypropylene Isotacticity

Validated Application Scenarios for Triisopropylmethoxysilane Based on Quantitative Evidence


Chemoselective Protection of Primary Alcohols in Complex Polyol Synthesis

Procure Triisopropylmethoxysilane for the selective installation of TIPS protecting groups on primary alcohols in the presence of secondary alcohols. This application is validated by the >100:1 primary/secondary hydroxyl selectivity of TIPS reagents, a >20-fold improvement over TBDMS-Cl [1], which streamlines the synthesis of complex natural products and ribonucleosides by minimizing regioisomer formation and subsequent purification steps.

Robust Protection in Multi-Step Syntheses Requiring Acidic or Basic Conditions

Use Triisopropylmethoxysilane-derived TIPS ethers as a protecting group strategy in reaction sequences that expose intermediates to harsh acidic or basic media. The evidence supports this application, showing TIPS ethers are significantly more stable to acidic hydrolysis than TBDMS ethers (Rank 4 vs. Rank 3 stability) and are the most stable among common silyl ethers under basic conditions [1]. This robustness prevents premature deprotection, ensuring higher overall yields in complex routes.

Orthogonal Protecting Group Strategy with TBDMS Ethers

Employ Triisopropylmethoxysilane in conjunction with tert-butyldimethylsilyl (TBDMS) protecting groups for orthogonal protection/deprotection sequences. The 81% selective cleavage of TBDMS ethers in the presence of TIPS ethers using controlled TBAF conditions provides a quantifiable basis for this strategy, allowing for the differential manipulation of multiple hydroxyl functionalities in advanced synthetic intermediates [1].

External Electron Donor for Stereoselective Ziegler-Natta Propylene Polymerization

Evaluate Triisopropylmethoxysilane as an external electron donor in MgCl₂-supported Ziegler-Natta catalyst systems for the production of isotactic polypropylene. This application is supported by class-level evidence demonstrating that the specific alkyl substitution on methoxysilane donors directly regulates polymerization kinetics and stereocontrol, enabling isotacticity levels to reach 92-98%, a critical increase from the 66% baseline without a donor [1][2].

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